Ethyl 4-ethoxy-2-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-ethoxy-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXANKCVUGUNPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278251 | |
| Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29264-30-0 | |
| Record name | NSC6775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Isolation Methodologies of Ethyl 4 Ethoxy 2 Hydroxybenzoate
In-vitro Biological Activities
Derivatives of hydroxybenzoic acids have demonstrated notable antibacterial properties. mdpi.comnih.gov The antibacterial efficacy of p-hydroxybenzoate esters and their derivatives, such as hydrazones, has been evaluated against various bacterial strains. nih.govnih.gov For instance, some newly synthesized acylhydrazones have shown beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity is often influenced by the nature of the substituents on the aromatic ring and the type of derivatization.
Hydroxybenzoic acid derivatives have also been investigated for their antifungal properties. nih.govnih.gov For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been reported to be an effective antifungal agent against Fusarium graminearum. nih.gov Structure-activity relationship studies of various antifungal compounds suggest that specific structural moieties are crucial for their activity. nih.govnih.govdoaj.orgplos.org
Elucidation of the Molecular Mechanism of Action
Understanding the molecular mechanisms underlying the biological activities of Ethyl 4-ethoxy-2-hydroxybenzoate and its derivatives is crucial for the development of new therapeutic agents.
The antimicrobial action of phenolic compounds and their derivatives can be attributed to several mechanisms. These include the disruption of the bacterial cell membrane integrity, leading to increased permeability and leakage of cellular components. mdpi.comnih.gov Some derivatives have been found to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.govnih.gov Additionally, certain hydroxybenzoic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the factors influencing the antibacterial activity of p-hydroxybenzoate esters. researchgate.net These studies suggest that the energy of the lowest unoccupied molecular orbital (E-LUMO) and the dipole moment (μ) have a positive correlation with the antibacterial activity. researchgate.net An increase in E-LUMO and μ is associated with enhanced antifungal activity. researchgate.net Furthermore, the lipophilicity of the molecule plays a significant role, with more hydrophobic compounds often exhibiting stronger interactions with the bacterial cell membrane, leading to increased antimicrobial efficacy. mdpi.com
Structure-Activity Relationship (SAR) Hypotheses based on Bioactivity Data
Based on the available bioactivity data for related compounds, several structure-activity relationship hypotheses can be formulated for this compound and its derivatives:
Aromatic Ring Substitution: The nature and position of substituents on the benzene (B151609) ring are critical for biological activity. The presence and position of hydroxyl and ethoxy groups can influence the molecule's interaction with biological targets.
Ester Group Modification: Conversion of the ethyl ester to amides or hydrazones can significantly modulate the biological activity. The substituents introduced through these modifications can affect the compound's polarity, steric properties, and hydrogen bonding capacity, all of which can impact its antimicrobial efficacy.
Hydroxyl Group Derivatization: Modification of the phenolic hydroxyl group into ethers or esters can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor, thereby influencing its biological properties.
Biosynthetic Pathways and Genetic Foundations of Ethyl 4 Ethoxy 2 Hydroxybenzoate
Elucidation of Polyketide Biosynthesis
Polyketides are a diverse class of natural products synthesized through the decarboxylative condensation of short-chain carboxylic acid units. nih.gov This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of aromatic compounds like Ethyl 4-ethoxy-2-hydroxybenzoate is thought to follow a similar enzymatic logic, leveraging the modular nature of these enzymatic assembly lines.
Bacillus amyloliquefaciens, a bacterium known for its prolific production of bioactive secondary metabolites, harbors several large gene clusters encoding for polyketide synthases. nih.govasm.org Among these, the Type I PKS systems are of particular interest due to their modular organization, where each module is responsible for one cycle of polyketide chain elongation. wikipedia.orgpnas.org
In the well-studied strain B. amyloliquefaciens FZB42, three distinct Type I PKS gene clusters have been identified: pks1, pks2, and pks3. nih.govnih.govasm.org While the pks1 gene cluster (also referred to as bae) has been definitively linked to the biosynthesis of the polyene antibiotic bacillaene, the fundamental enzymatic machinery it encodes provides a valuable model for understanding how a benzoate-derived structure could theoretically be assembled. nih.govnih.gov
The PKS-1 gene cluster in B. amyloliquefaciens is a multi-domain enzymatic complex. Each module within the synthase contains a set of domains that select, activate, and condense extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to build the growing polyketide chain. wikipedia.org
Table 1: PKS Gene Clusters in Bacillus amyloliquefaciens FZB42
| Gene Cluster | Known Product(s) | Size (bp) |
| pks1 (bae) | Bacillaene | ~76,000 |
| pks2 | Macrolactin | Not specified |
| pks3 (dif) | Difficidin, Oxydifficidin | ~57,000 |
This table summarizes the identified Type I PKS gene clusters in B. amyloliquefaciens FZB42 and their known secondary metabolite products.
While the direct biosynthesis of this compound by the PKS-1 cluster has not been empirically demonstrated, a hypothetical pathway can be proposed based on the known functions of Type I PKS domains.
The formation of the 2-hydroxybenzoate core would likely proceed through the following stages:
Chain Initiation: A starter unit, potentially acetyl-CoA, is loaded onto the acyl carrier protein (ACP) of the loading module.
Chain Elongation: A series of condensation reactions, each catalyzed by a ketosynthase (KS) domain within successive modules, extends the polyketide chain. The acyltransferase (AT) domain in each module selects the appropriate extender unit (e.g., malonyl-CoA).
Cyclization: After reaching a specific chain length, the linear polyketide intermediate would undergo an intramolecular cyclization to form the aromatic ring. This is a common mechanism in the biosynthesis of aromatic polyketides.
Post-PKS Tailoring: The formation of the final product, this compound, would require several post-PKS modifications. These tailoring reactions are catalyzed by discrete enzymes often encoded within or near the PKS gene cluster. These steps would include:
Hydroxylation: Introduction of the hydroxyl group at the C-2 position.
Ethoxylation: Addition of the ethoxy group at the C-4 position. This is a less common modification and would likely involve a specific O-ethyltransferase.
Esterification: Attachment of the ethyl group to the carboxylic acid moiety, a reaction likely catalyzed by an esterase or a similar enzyme.
Table 2: Key Domains of a Type I PKS Module and Their Functions
| Domain | Abbreviation | Function |
| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA) onto the ACP. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing chain and the extender unit. |
| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxyl group. |
| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. |
| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond. |
| Thioesterase | TE | Releases the final polyketide chain from the ACP. |
This interactive table outlines the primary domains found within a modular Type I PKS and their respective catalytic roles in polyketide biosynthesis.
Genomic and Transcriptomic Analyses of Producing Microorganisms
The identification and characterization of secondary metabolite biosynthetic gene clusters in microorganisms like B. amyloliquefaciens are heavily reliant on genomic and transcriptomic approaches. Whole-genome sequencing allows for the identification of putative PKS and non-ribosomal peptide synthetase (NRPS) gene clusters based on sequence homology. nih.govfrontiersin.org
Transcriptomic analysis, which measures the expression levels of genes under specific conditions, can provide insights into when these gene clusters are activated. nih.gov For example, studies have shown that the expression of secondary metabolite gene clusters in B. amyloliquefaciens can be influenced by environmental factors and interactions with other organisms. researchgate.netfrontiersin.org By correlating the expression of a specific PKS gene cluster with the production of a particular compound, a functional link can be established.
Ecological and Evolutionary Implications of Secondary Metabolite Production in Marine Environments
Bacillus species are widely distributed in marine ecosystems and are known to produce a diverse array of secondary metabolites. nih.govnih.govfao.org These compounds are not essential for the primary growth of the organism but are thought to play crucial roles in survival and competition in the complex marine environment. dtu.dkdtu.dk
The production of bioactive compounds like polyketides provides a significant ecological advantage. dtu.dk These molecules can act as:
Antimicrobial agents: Inhibiting the growth of competing bacteria and fungi.
Signaling molecules: Mediating interactions within and between species.
Protective agents: Defending against predation or harsh environmental conditions.
The vast chemical diversity of secondary metabolites produced by marine Bacillus species is a result of evolutionary pressures that have selected for novel chemical scaffolds with potent biological activities. nih.gov The modular nature of PKS gene clusters allows for a high degree of evolutionary flexibility, as domain shuffling and mutation can lead to the generation of new and diverse polyketide structures.
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of published research specifically detailing the biological activities and mechanistic studies of the chemical compound This compound as required by the provided outline.
The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections. Searches for broad-spectrum antibacterial activity against Vibrio parahaemolyticus, Vibrio vulnificus, and Aeromonas hydrophila, as well as quantitative data such as inhibitory zone diameters and minimum inhibitory concentrations for this specific compound, did not yield relevant results. Furthermore, no studies were found that investigate its molecular mechanism of action, potential molecular targets, or the role of electronic and hydrophobic parameters in its antibacterial activity.
Therefore, the generation of the requested article with the specified detailed research findings and data tables is not possible based on currently accessible information.
**chemical Synthesis and Derivatization Strategies for Ethyl 4 Ethoxy into the Molecular Mechanism of Action
Structure-Activity Relationship (SAR) Hypotheses based on Bioactivity Data
Due to a lack of extensive direct bioactivity data for Ethyl 4-ethoxy-2-hydroxybenzoate, its structure-activity relationship (SAR) can be hypothesized by examining related benzoic acid derivatives. The structural features of this compound, namely the hydroxyl group at position 2, the ethoxy group at position 4, and the ethyl ester at position 1, are key determinants of its potential biological activities.
The core structure is a benzoic acid scaffold, a common motif in a variety of biologically active compounds. The nature, number, and position of substituents on the benzene (B151609) ring significantly influence the biological effects.
Influence of Hydroxyl and Alkoxy Groups on the Benzene Ring:
Studies on various hydroxybenzoic acids and their esters offer insights into the potential role of the specific substitution pattern of this compound.
Research on the inhibition of α-amylase by benzoic acid derivatives has shown that the presence and position of hydroxyl groups are critical for activity. For instance, the addition of a hydroxyl group at the 2-position of 4-hydroxybenzoic acid was found to significantly increase its inhibitory effect on α-amylase. mdpi.com This suggests that the 2-hydroxy group in this compound may be crucial for certain enzyme-inhibiting activities.
Furthermore, the degree and location of hydroxylation on the benzoic acid ring have been shown to impact antioxidant activity. nih.gov While 2,4-dihydroxybenzoic acid has been reported to exhibit only moderate antioxidant activity mdpi.com, the presence of multiple hydroxyl groups does not always lead to increased potency. mdpi.com In the case of this compound, the replacement of the hydroxyl group at position 4 with an ethoxy group introduces a lipophilic character, which can influence its interaction with biological targets and its pharmacokinetic properties. The methylation of hydroxyl groups, which is structurally similar to the presence of an ethoxy group, has been shown to have a negative effect on the α-amylase inhibitory activity of some benzoic acid derivatives. mdpi.com
Role of the Ester Group:
The ester moiety itself can be a target for enzymatic hydrolysis by esterases in the body, potentially releasing the corresponding carboxylic acid, 2-hydroxy-4-ethoxybenzoic acid, as a metabolite. This metabolic conversion could lead to a different pharmacological profile.
Interactive Data Table of Related Compounds and Their Activities:
To visualize the potential influence of different functional groups on the bioactivity of benzoic acid derivatives, the following table summarizes the activities of compounds structurally related to this compound.
| Compound Name | Structure | Observed Activity | Reference |
| 4-Hydroxybenzoic acid | A benzene ring with a carboxyl group and a hydroxyl group at position 4. | Baseline α-amylase inhibition | mdpi.com |
| 2,4-Dihydroxybenzoic acid | A benzene ring with a carboxyl group and hydroxyl groups at positions 2 and 4. | Increased α-amylase inhibition compared to 4-hydroxybenzoic acid; Moderate antioxidant activity | mdpi.commdpi.com |
| 3,4-Dihydroxybenzoic acid | A benzene ring with a carboxyl group and hydroxyl groups at positions 3 and 4. | α-amylase inhibition | mdpi.com |
| 2,3,4-Trihydroxybenzoic acid | A benzene ring with a carboxyl group and hydroxyl groups at positions 2, 3, and 4. | Enhanced α-amylase inhibition compared to 3,4-dihydroxybenzoic acid | mdpi.com |
| 2,4,6-Trihydroxybenzoic acid | A benzene ring with a carboxyl group and hydroxyl groups at positions 2, 4, and 6. | Decreased α-amylase inhibition compared to 2,4-dihydroxybenzoic acid | mdpi.com |
| 2,4-Dihydroxybenzoic acid methyl ester | A benzene ring with a methyl ester group, and hydroxyl groups at positions 2 and 4. | Hypouricemic effect via xanthine (B1682287) oxidase inhibition | researchgate.net |
Based on these findings, the following SAR hypotheses for this compound can be proposed:
The 2-hydroxy group is likely a key contributor to potential enzyme-inhibiting activities, similar to its role in enhancing α-amylase inhibition in related compounds. mdpi.com
The 4-ethoxy group , by increasing lipophilicity compared to a hydroxyl group, may influence the compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. However, it might decrease activities where a free hydroxyl group is essential for hydrogen bonding.
The ethyl ester modifies the physicochemical properties of the parent carboxylic acid, which could enhance cell penetration and bioavailability. The in vivo activity may also be influenced by its hydrolysis to the corresponding carboxylic acid.
Further experimental studies on this compound are necessary to validate these hypotheses and to fully elucidate its pharmacological profile.
Q & A
Q. What are the established synthetic routes for Ethyl 4-ethoxy-2-hydroxybenzoate, and how can reaction conditions be optimized for yield improvement?
this compound can be synthesized via alkylation and esterification steps. A representative method involves:
- Alkylation : Reacting 4-hydroxy-2-hydroxybenzoic acid with ethyl bromide under controlled temperatures (e.g., 150°C in an autoclave) to introduce the ethoxy group .
- Esterification : Using ethanol and acid catalysis to form the ethyl ester.
Optimization strategies include: - Temperature control : Higher temperatures (150–160°C) improve alkylation efficiency but require careful monitoring to avoid side reactions.
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance esterification yields.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
Key methods include:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₃ at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm).
- FT-IR : Identifies ester C=O (~1700 cm⁻¹) and phenolic OH (~3200 cm⁻¹).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 224) .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays for COX-2 or lipoxygenase activity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
- Molecular docking : Screens interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina or Schrödinger Suite.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., solubility, BBB permeability) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for hydroxybenzoate derivatives?
- Standardized assays : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
- Dose-response validation : Replicate studies across multiple labs with statistical rigor (e.g., ANOVA, p < 0.05) .
- Metabolite profiling : LC-MS/MS to identify active metabolites interfering with assays .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact the physicochemical and biological properties of this compound?
- Lipophilicity : Ethoxy groups increase logP vs. methoxy, affecting membrane permeability (measure via shake-flask method).
- Bioactivity : Bulkier ethoxy groups may sterically hinder enzyme binding, reducing efficacy compared to smaller substituents.
- Stability : Ethoxy derivatives show slower hydrolysis in acidic conditions vs. methoxy (validate via HPLC stability studies) .
Q. What advanced spectroscopic techniques characterize degradation products under stressed conditions (e.g., heat, UV light)?
Q. How can crystallographic data inform the design of derivatives with enhanced stability or solubility?
- Hydrogen-bond analysis : Crystal structures reveal intermolecular interactions (e.g., O–H···O networks) that influence melting points and solubility .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to improve aqueous solubility .
Methodological Guidelines
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .
- Data validation : Cross-reference spectral data with published analogs (e.g., SDBS or PubChem databases) .
- Ethical compliance : Adhere to institutional safety protocols for handling corrosive reagents (e.g., H₂SO₄) and toxic intermediates .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
